![molecular formula C13H15N7O3 B2779475 N-(5-(1,3-二甲基-1H-吡唑-5-基)-1,3,4-噁二唑-2-基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺 CAS No. 1203378-27-1](/img/structure/B2779475.png)
N-(5-(1,3-二甲基-1H-吡唑-5-基)-1,3,4-噁二唑-2-基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule containing several functional groups including a pyrazole ring, an oxadiazole ring, a carboxamide group, and a methoxy group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings suggests that the compound could have a planar structure, while the methoxy and carboxamide groups could introduce some steric hindrance .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The oxadiazole ring could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide and methoxy groups could increase its solubility in polar solvents .科学研究应用
合成和表征
- 已合成并表征了类似于N-(5-(1,3-二甲基-1H-吡唑-5-基)-1,3,4-恶二唑-2-基)-3-甲氧基-1-甲基-1H-吡唑-4-甲酰胺的化合物,以了解各种特性。例如,Hassan 等人 (2014) 合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,随后将其转化为吡唑并[1,5-a]嘧啶衍生物。这些化合物被评估了对艾氏腹水癌 (EAC) 细胞的细胞毒活性(Hassan, Hafez, & Osman, 2014)。
抗过敏和抗抑郁活性
- 与指定化学物质在结构上相关的化合物已显示出在抗过敏和抗抑郁活性方面的潜力。例如,Huang 等人 (1994) 合成了显示出有希望的抗过敏作用的衍生物,其中特定的化合物显示出有效的抗过敏活性(Huang, Kuo, Wang, Ishii, & Nakamura, 1994)。同样,Abdel-Aziz 等人 (2009) 报告了吡唑衍生物的抗抑郁和抗惊厥活性(Abdel-Aziz, Abuo-Rahma, & Hassan, 2009)。
在癌症治疗中的潜力
- 研究还表明了这些化合物在癌症治疗中的潜力。例如,Kumar 和 Mashelker (2007) 合成了新型 1,2,4-恶二唑杂环化合物,并期望改善高血压活性(Kumar & Mashelker, 2007)。此外,Deady 等人 (2003) 发现苯并[b][1,6]萘啶的某些甲酰胺衍生物(在结构上相似)是对各种癌细胞系的有效细胞毒素(Deady, Rodemann, Zhuang, Baguley, & Denny, 2003)。
抗菌和抗微生物特性
- 此外,这些化合物已在抗菌和抗微生物应用中显示出功效。Aghekyan 等人 (2020) 合成并测试了新型 1,3,4-恶二唑的抗菌活性(Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020)。
其他应用
- 在其他研究中,已探索具有类似结构的化合物在腐蚀抑制中的用途,正如 Chetouani 等人 (2005) 所报道的(Chetouani, Hammouti, Benhadda, & Daoudi, 2005),以及在结核病治疗中的潜在用途,正如 Ahsan 等人 (2012) 所证明的(Ahsan, Samy, Jain, Dutt, Khalilullah, & Nomani, 2012)。
未来方向
作用机制
Target of Action
The primary targets of this compound are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bite of sandflies and mosquitoes, respectively .
Mode of Action
The compound interacts with the parasites at a molecular level, inhibiting their growth and replication .
Biochemical Pathways
The compound affects several biochemical pathways within the parasites, leading to their death . These pathways include those involved in the parasites’ metabolism, replication, and survival .
Result of Action
The result of the compound’s action is the death of the parasites, leading to the resolution of the diseases they cause . This includes leishmaniasis, a disease that can cause skin sores, and malaria, a disease that can cause fever, chills, and flu-like illness .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the presence of other drugs, the patient’s health status, and the specific strain of the parasite
属性
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3/c1-7-5-9(20(3)17-7)12-15-16-13(23-12)14-10(21)8-6-19(2)18-11(8)22-4/h5-6H,1-4H3,(H,14,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQJABRTPFQILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。